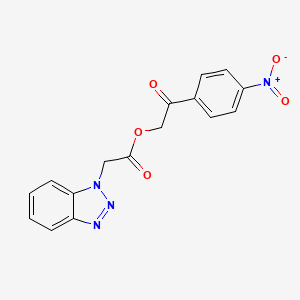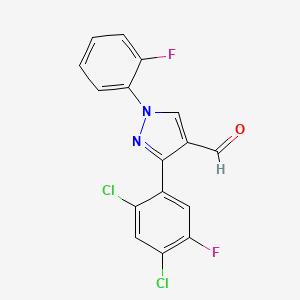
5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3-(4-Éthoxy-3-nitrophényl)-1-phényl-1H-pyrazol-4-yl)méthylène)-3-isopropyl-2-thioxothiazolidin-4-one est un composé organique complexe présentant des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 5-((3-(4-Éthoxy-3-nitrophényl)-1-phényl-1H-pyrazol-4-yl)méthylène)-3-isopropyl-2-thioxothiazolidin-4-one implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle pyrazole : Le cycle pyrazole peut être synthétisé par réaction de l’hydrazine avec une β-dicétone appropriée.
Introduction du groupe nitro : Le groupe nitro peut être introduit par nitration du cycle aromatique à l’aide d’un mélange d’acide nitrique concentré et d’acide sulfurique.
Formation du cycle thiazolidinone : Le cycle thiazolidinone peut être formé par réaction d’un dérivé de la thiourée avec une α-halocétone.
Réaction de couplage finale : L’étape finale implique le couplage du dérivé pyrazole avec le dérivé thiazolidinone en conditions basiques pour former le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse ci-dessus pour améliorer le rendement et réduire les coûts. Cela peut inclure l’utilisation de catalyseurs, de solvants et de conditions réactionnelles plus efficaces pour intensifier la synthèse à des fins commerciales.
Analyse Des Réactions Chimiques
Types de réactions
5-((3-(4-Éthoxy-3-nitrophényl)-1-phényl-1H-pyrazol-4-yl)méthylène)-3-isopropyl-2-thioxothiazolidin-4-one peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe nitro peut être réduit en groupe amino à l’aide d’agents réducteurs comme l’hydrogène gazeux en présence d’un catalyseur ou du borohydrure de sodium.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile ou nucléophile en fonction des réactifs et des conditions utilisés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrogène gazeux avec un catalyseur au palladium ou borohydrure de sodium dans l’éthanol.
Substitution : Halogénation à l’aide de chlore ou de brome en présence d’un catalyseur acide de Lewis.
Principaux produits
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation de dérivés aminés.
Substitution : Formation de dérivés halogénés.
Applications de la recherche scientifique
5-((3-(4-Éthoxy-3-nitrophényl)-1-phényl-1H-pyrazol-4-yl)méthylène)-3-isopropyl-2-thioxothiazolidin-4-one a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif de la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel d’inhibiteur enzymatique ou de modulateur de récepteurs.
Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment des activités anti-inflammatoires, antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux possédant des propriétés spécifiques, telles que les polymères ou les revêtements.
Applications De Recherche Scientifique
5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
Le mécanisme d’action de 5-((3-(4-Éthoxy-3-nitrophényl)-1-phényl-1H-pyrazol-4-yl)méthylène)-3-isopropyl-2-thioxothiazolidin-4-one implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines, ce qui conduit à la modulation de leur activité. La structure unique du composé lui permet de se lier à ces cibles avec une forte affinité, ce qui entraîne les effets biologiques souhaités. Les voies exactes impliquées peuvent varier en fonction de l’application et de la cible spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 4-éthoxy-3-nitrophénylacétique
- N-(4-nitrophényl)acétamide
- Acide 4-méthoxy-3-nitrophénylacétique
Unicité
5-((3-(4-Éthoxy-3-nitrophényl)-1-phényl-1H-pyrazol-4-yl)méthylène)-3-isopropyl-2-thioxothiazolidin-4-one est unique en raison de sa combinaison de groupes fonctionnels et de structures cycliques, qui confèrent une réactivité spécifique et des applications potentielles qui ne se retrouvent pas dans les composés similaires énumérés ci-dessus. Cette unicité en fait un composé précieux pour la recherche et le développement dans divers domaines scientifiques.
Propriétés
Numéro CAS |
623935-94-4 |
|---|---|
Formule moléculaire |
C24H22N4O4S2 |
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
(5Z)-5-[[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22N4O4S2/c1-4-32-20-11-10-16(12-19(20)28(30)31)22-17(14-26(25-22)18-8-6-5-7-9-18)13-21-23(29)27(15(2)3)24(33)34-21/h5-15H,4H2,1-3H3/b21-13- |
Clé InChI |
YUAOCVYBKLNCJU-BKUYFWCQSA-N |
SMILES isomérique |
CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)[N+](=O)[O-] |
SMILES canonique |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B12024962.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024964.png)
![N-(2-methoxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12024976.png)
![3-(4-tert-butylphenyl)-5-[(3-chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12024980.png)
![4-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12024990.png)
![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12024996.png)

![[4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate](/img/structure/B12025003.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12025005.png)



